Patent

US06242227B1

Procedure details

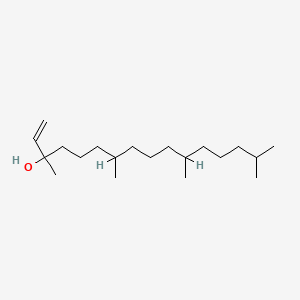

A particularly preferred embodiment of synthesizing vitamin E from farnesol is illustrated in FIG. 3. Farnesol 3-8 is oxidized to farnesal 3-9 under Oppenauer oxidation conditionS using aluminum isopropoxide and acetone. Farnesal 3-9 is then converted to dehydrofarnesyl acetone 3-10 by an aldol condensation reaction with acetone. Reduction of olefin moieties on dehydrofarnesyl acetone 3-10 by hydrogenation then produces 6,10,14-trimethyl pentadecan-2-one 3-11. Addition of acetylide to the ketone 3-11 then generates propargylic alcohol 3-12 which is partially reduced using Lindlar hydrogenation condition to produce isophytol 3-13. Reaction of isophytol 3-13 with 2,3,5-trimethyl hydroquinone 3-5 in the presence of an acid catalyst then produces vitamin E.

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

vitamin E

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

aluminum isopropoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

dehydrofarnesyl acetone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

olefin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

dehydrofarnesyl acetone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Name

Identifiers

|

REACTION_CXSMILES

|

O[CH2:2][CH:3]=C(CCC=C(CCC=C(C)C)C)C.CC(C)=CCC/C(/C)=C/CC/C(/C)=C/C=O.CC(C)[O-].[Al+3].CC(C)[O-].CC(C)[O-].[CH3:46][CH:47]([CH2:54][CH2:55][CH2:56][CH:57]([CH3:64])[CH2:58][CH2:59][CH2:60][CH:61]([CH3:63])[CH3:62])[CH2:48][CH2:49][CH2:50][C:51](=[O:53])[CH3:52].[C-]#[C-]>CC(C)=O>[CH3:62][CH:61]([CH2:60][CH2:59][CH2:58][CH:57]([CH2:56][CH2:55][CH2:54][CH:47]([CH2:48][CH2:49][CH2:50][C:51]([OH:53])([CH:2]=[CH2:3])[CH3:52])[CH3:46])[CH3:64])[CH3:63] |f:2.3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(CCCC(C)=O)CCCC(CCCC(C)C)C

|

Step Two

Step Three

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)C

|

Step Five

[Compound]

|

Name

|

vitamin E

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCC=C(C)CCC=C(C)CCC=C(C)C

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCC=C(C)CCC=C(C)CCC=C(C)C

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=CCC/C(=C/CC/C(=C/C=O)/C)/C)C

|

Step Eight

|

Name

|

aluminum isopropoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC([O-])C.[Al+3].CC([O-])C.CC([O-])C

|

Step Nine

Step Ten

[Compound]

|

Name

|

olefin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

dehydrofarnesyl acetone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(C)CCCC(C)CCCC(C)CCCC(C)(C=C)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |